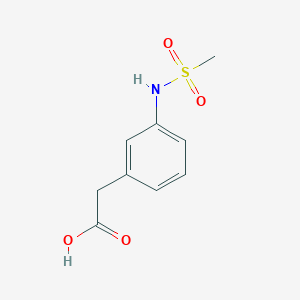

3-(Methylsulphonylamino)phenylacetic acid

Description

3-(Methylsulphonylamino)phenylacetic acid (C₉H₁₁NO₄S, molecular weight ~229.25 g/mol) is a phenylacetic acid derivative featuring a methylsulphonylamino (-SO₂NHCH₃) substituent at the meta position of the phenyl ring. This structural motif confers unique electronic and steric properties, distinguishing it from other phenylacetic acid analogs.

Properties

IUPAC Name |

2-[3-(methanesulfonamido)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-3-7(5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOUAIZBGSFDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378764 | |

| Record name | {3-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407640-21-5 | |

| Record name | {3-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(methylsulfonyl)amino]phenyl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Methylsulphonylamino)phenylacetic acid typically involves the sulfonation of phenylacetic acid followed by a reaction with methylamine . The general synthetic route can be summarized as follows:

Sulfonation: Phenylacetic acid is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(Methylsulphonylamino)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Methylsulphonylamino)phenylacetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be utilized in the production of agrochemicals such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Methylsulphonylamino)phenylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Methylsulphonylamino)phenylacetic Acid

The para-substituted isomer (CAS 56205-88-0) shares the same molecular formula but differs in the sulfonamide group’s position. Key differences include:

- Electronic Effects : The para position may allow better resonance stabilization of the sulfonamide group, enhancing acidity compared to the meta isomer.

- Biological Activity : Positional isomerism often alters binding affinity in biological systems. For example, 3-hydroxyphenylacetic acid exhibits distinct antioxidant and antifungal properties compared to its para counterpart ().

Functional Group Variations

a. Suprofen (α-Methyl-p-(2-thenoyl)phenylacetic acid)

A phenylacetic acid derivative with a thiophene-based thenoyl group and α-methyl substitution ().

- Suprofen’s α-methyl group may enhance metabolic stability compared to the unsubstituted acetic acid chain in the target compound.

b. 3-Hydroxyphenylacetic Acid

Studied via NMR and DFT calculations (), the hydroxyl group at the meta position provides antioxidant activity but lacks the sulfonamide’s acidity.

- Biological Activity: Hydroxyl groups in phenolic acids (e.g., butyl 3-(4-hydroxyphenyl)propanoate) correlate with antioxidant (IC₅₀ = 19 mg/mL) and antifungal properties .

c. 3-(Trifluoromethylthio)phenylacetic Acid

This derivative (C₉H₇F₃O₂S) features a trifluoromethylthio (-SCF₃) group, which is highly lipophilic and electron-withdrawing ().

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges: Low enzymatic conversion rates for phenylacetic acid derivatives () suggest that 3-(methylsulphonylamino)phenylacetic acid may require alternative synthetic routes (e.g., chemical catalysis).

- Toxicity and Regulation : While phenylacetic acid is regulated due to its role in illicit drug synthesis (), sulfonamide derivatives may face distinct regulatory pathways depending on their applications.

Biological Activity

3-(Methylsulphonylamino)phenylacetic acid, with the CAS number 407640-21-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Methylsulphonylamino)phenylacetic acid features a phenylacetic acid backbone with a methylsulfonylamino group. This configuration is significant for its interaction with biological targets.

The biological activity of 3-(Methylsulphonylamino)phenylacetic acid primarily involves its role as an enzyme inhibitor. It is believed to interact with specific enzymes that are critical in metabolic pathways. The compound's sulfonamide group may facilitate binding to active sites of target enzymes, leading to inhibition of their activity.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with 3-(Methylsulphonylamino)phenylacetic acid:

- Anti-inflammatory Activity : Compounds in the phenylacetic acid family often exhibit anti-inflammatory properties by inhibiting COX enzymes.

- Analgesic Effects : Similar compounds have been shown to provide pain relief through their action on the central nervous system.

- Potential Anticancer Activity : Some derivatives of phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of 3-(Methylsulphonylamino)phenylacetic acid:

-

Study on COX Inhibition :

- A comparative analysis showed that derivatives like meclofenamic acid exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .

- The study suggested that modifications in the side chains could enhance selectivity and potency against specific isoforms of COX.

- Cytotoxicity Assays :

-

Toxicology Studies :

- Investigations into the toxicity profiles of related compounds revealed that while low doses might be beneficial, higher concentrations could lead to adverse effects such as gastrointestinal damage .

- These findings underscore the importance of dosage optimization in therapeutic applications.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.